![molecular formula C18H13ClN4OS B2857029 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide CAS No. 671199-24-9](/img/structure/B2857029.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoloquinazolines are a class of compounds that have been studied for their potential therapeutic applications . They are known to interact with various biological targets and have shown promise in the treatment of cancer .
Synthesis Analysis
While specific synthesis methods for “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide” are not available, triazoloquinazoline derivatives have been synthesized and evaluated for their biological activity .
Molecular Structure Analysis
Molecular docking studies have been performed on triazoloquinazoline derivatives to investigate their binding affinities towards the active site of histone acetyltransferase PCAF .
Chemical Reactions Analysis
Triazoloquinazoline derivatives have been designed and synthesized for their anticancer activity against various human cancer cell lines .
Scientific Research Applications
Cancer Cell Line Inhibition
Compounds similar to “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide” have been studied for their potential as c-Met kinase inhibitors . These inhibitors are crucial in cancer treatment as they can prevent the growth and spread of cancer cells. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown excellent anti-tumor activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
DNA Intercalation Activity
Some [1,2,4]triazolo[4,3-a]quinoline derivatives have been designed to intercalate with DNA, which is a promising strategy for anticancer agents . By inserting themselves between the base pairs of DNA, these compounds can disrupt the replication and transcription processes, leading to the death of cancer cells.
Fluorescent Probes
Triazoloquinoline derivatives can serve as fluorescent probes due to their photophysical properties . These compounds can be used in bioimaging to track biological processes in real-time, providing insights into cellular functions and aiding in the diagnosis of diseases.
Structural Units in Polymers
The rigid structure of triazoloquinoline makes it suitable as a building block in polymers . These polymers can have unique mechanical and electronic properties, making them useful in a variety of applications, from materials science to electronics.
Synthetic Methodology
The synthesis of triazoloquinoline derivatives involves interesting chemistry that can contribute to the field of synthetic methodology . Developing new synthetic routes for such complex molecules can lead to more efficient and sustainable production methods for pharmaceuticals and other chemicals.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKVMHVAFLSLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.